Illuminating the Blueprint: A Comprehensive Guide to the Structural Elucidation of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Illuminating the Blueprint: A Comprehensive Guide to the Structural Elucidation of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms within a compound dictates its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of a novel sulfonamide derivative, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine.
This whitepaper is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure determination. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct a self-validating and authoritative confirmation of the target molecule's architecture.
Molecular Overview and Elucidation Strategy
The target of our investigation is 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, a molecule featuring a substituted aromatic ring, a sulfonamide linkage, and a saturated heterocyclic piperazine moiety. A plausible synthetic route involves the reaction of 3-bromo-4-ethoxybenzenesulfonyl chloride with N-methylpiperazine.[1][2] The elucidation process will, therefore, focus on unequivocally confirming the presence and connectivity of these key structural fragments.
Our strategy is a systematic, multi-pronged approach that begins with establishing the molecular formula and then proceeds to map out the intricate network of atomic connections.
"Molecular_Formula" [label="Elemental Analysis & High-Resolution\nMass Spectrometry (HRMS)\nDetermine Molecular Formula"]; "Functional_Groups" [label="Infrared (IR) Spectroscopy\nIdentify Key Functional Groups\n(Sulfonamide, Ether, Aromatic Ring)"]; "Proton_Framework" [label="1D ¹H NMR Spectroscopy\nIdentify Proton Environments,\nMultiplicity, and Integration"]; "Carbon_Backbone" [label="1D ¹³C NMR & DEPT\nIdentify Unique Carbon Environments\n(CH₃, CH₂, CH, Quaternary C)"]; "H-H_Connectivity" [label="2D COSY NMR\nMap Proton-Proton\nCoupling Networks"]; "C-H_Connectivity" [label="2D HSQC NMR\nCorrelate Protons to Directly\nAttached Carbons"]; "Long-Range_Connectivity" [label="2D HMBC NMR\nEstablish Long-Range (2-3 bond)\nProton-Carbon Correlations"]; "Structure_Confirmation" [label="Final Structure Confirmation\nIntegrate All Spectroscopic Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Molecular_Formula" -> "Functional_Groups"; "Functional_Groups" -> "Proton_Framework"; "Proton_Framework" -> "Carbon_Backbone"; "Carbon_Backbone" -> "H-H_Connectivity"; "H-H_Connectivity" -> "C-H_Connectivity"; "C-H_Connectivity" -> "Long-Range_Connectivity"; "Long-Range_Connectivity" -> "Structure_Confirmation"; }
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
The initial and most fundamental step in elucidating the structure of an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, protonated molecules, [M+H]⁺, are formed.
-
Analysis: The ions are accelerated into the time-of-flight analyzer. The time taken for an ion to travel the length of the flight tube is directly proportional to the square root of its mass-to-charge ratio (m/z). This allows for highly accurate mass determination.
Expected Data and Interpretation
For 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (C₁₃H₁₉BrN₂O₃S), the expected monoisotopic mass is 392.0225 u. The HRMS spectrum should exhibit a prominent ion cluster corresponding to the [M+H]⁺ and [M+2+H]⁺ ions, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
| Ion | Calculated m/z |
| [C₁₃H₂₀⁷⁹BrN₂O₃S]⁺ | 393.0303 |
| [C₁₃H₂₀⁸¹BrN₂O₃S]⁺ | 395.0283 |
The observation of this isotopic pattern with the correct mass and intensity ratio would provide strong evidence for the presence of a single bromine atom and confirm the molecular formula.
Further fragmentation in the mass spectrometer (MS/MS) can provide valuable structural information. Sulfonamides are known to undergo characteristic fragmentation pathways.[3][4] Key expected fragments for our target molecule would arise from the cleavage of the S-N bond and fragmentation of the piperazine ring.
// Define atom nodes with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; H1 [label="H₃"]; S [label="S"]; O2 [label="O"]; O3 [label="O"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; N2 [label="N"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H2 [label="H₃"];
// Position the nodes for the aromatic ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];
// Position other atoms S [pos="1.8,1!"]; O2 [pos="1.8,1.8!"]; O3 [pos="2.6,0.5!"]; Br [pos="-1.74,1!"]; O1 [pos="-1.74,-1!"]; C7 [pos="-2.6,-0.5!"]; C8 [pos="-3.4,-1!"]; H1 [pos="-4.2,-0.5!"]; N1 [pos="2.8,1.8!"]; C9 [pos="3.6,1.3!"]; C10 [pos="4.4,1.8!"]; N2 [pos="4.4,2.8!"]; C11 [pos="3.6,3.3!"]; C12 [pos="2.8,2.8!"]; C13 [pos="5.2,3.3!"]; H2 [pos="6,3.3!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; C2 -- Br; C3 -- O1; O1 -- C7; C7 -- C8; C8 -- H1; S -- O2 [style=double]; S -- O3 [style=double]; S -- N1; N1 -- C9; C9 -- C10; C10 -- N2; N2 -- C11; C11 -- C12; C12 -- N1; N2 -- C13; C13 -- H2; }
Infrared (IR) Spectroscopy: Identifying the Molecular Orchestra
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, and the absorption of IR radiation at these frequencies provides a "fingerprint" of the molecule's functional group composition.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.
-
At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.
-
The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Expected Data and Interpretation
The IR spectrum of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is expected to show several characteristic absorption bands that confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1350 & ~1160 | Sulfonamide (SO₂) | Asymmetric & Symmetric Stretching |
| ~1250 & ~1040 | Aryl-Alkyl Ether (C-O) | Asymmetric & Symmetric Stretching |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~1580 & ~1480 | Aromatic C=C | Stretching |
| ~2950-2800 | Aliphatic C-H | Stretching (from ethoxy and piperazine methyl groups) |
The strong absorptions for the SO₂ group are particularly diagnostic for the sulfonamide moiety.[6] The presence of both aromatic and aliphatic C-H stretches, along with the C-O ether bands, would be consistent with the proposed structure.
Part 2: Mapping the Skeleton - 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution.[7] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Census of the Protons
One-dimensional proton (¹H) NMR spectroscopy provides information on the number of different proton environments, the number of protons in each environment (through integration), and the number of neighboring protons (through spin-spin splitting).[8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to avoid solvent proton signals.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay, FID) are detected and Fourier transformed to produce the NMR spectrum.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 1H | Ar-H | Ortho to the electron-withdrawing sulfonyl group and adjacent to the bromine atom. |
| ~7.60 | dd | 1H | Ar-H | Ortho to the sulfonyl group and ortho to the ethoxy group. |
| ~7.00 | d | 1H | Ar-H | Ortho to the ethoxy group. |
| ~4.15 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| ~3.10 | t | 4H | Piperazine-H | Protons on carbons adjacent to the sulfonyl group. |
| ~2.55 | t | 4H | Piperazine-H | Protons on carbons adjacent to the N-methyl group. |
| ~2.30 | s | 3H | N-CH₃ | Methyl protons on the piperazine nitrogen. |
| ~1.50 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
¹³C NMR and DEPT Spectroscopy: The Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides a count of the number of unique carbon atoms in a molecule.[9] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Experimental Protocol: ¹³C NMR and DEPT
The sample is prepared as for ¹H NMR. For a standard ¹³C spectrum, proton decoupling is used to simplify the spectrum to single lines for each unique carbon. DEPT-90 and DEPT-135 pulse sequences are then run to determine the type of each carbon.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~158 | Positive | Ar-C (quaternary) |
| ~138 | Positive | Ar-C (quaternary) |
| ~132 | Positive | Ar-CH |
| ~128 | Positive | Ar-CH |
| ~115 | Positive | Ar-C (quaternary) |
| ~112 | Positive | Ar-CH |
| ~65 | Negative | -OCH₂CH₃ |
| ~55 | Negative | Piperazine-CH₂ |
| ~46 | Negative | Piperazine-CH₂ |
| ~45 | Positive | N-CH₃ |
| ~15 | Positive | -OCH₂CH₃ |
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[10][11]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] We would expect to see correlations between the aromatic protons, between the ethoxy methylene and methyl protons, and within the piperazine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[13] This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are 2 or 3 bonds away.[14] Key expected HMBC correlations for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine would include:
-
Correlations from the aromatic protons to the quaternary aromatic carbons.
-
Correlations from the ethoxy methylene protons to the aromatic carbon they are attached to.
-
Correlations from the piperazine protons adjacent to the sulfonyl group to the carbons of the aromatic ring.
-
Correlations from the N-methyl protons to the adjacent piperazine carbons.
// Define nodes with labels and positions ArH1 [label="Ar-H (~7.85)", pos="0,2!"]; ArH2 [label="Ar-H (~7.60)", pos="1.5,2!"]; ArH3 [label="Ar-H (~7.00)", pos="3,2!"]; OCH2 [label="-OCH₂- (~4.15)", pos="0,0!"]; OCH3 [label="-CH₃ (~1.50)", pos="1.5,0!"]; PipH1 [label="Pip-H (~3.10)", pos="3,0!"]; PipH2 [label="Pip-H (~2.55)", pos="4.5,0!"]; NCH3 [label="N-CH₃ (~2.30)", pos="6,0!"];
// COSY correlations (blue) edge [color="#4285F4"]; ArH1 -- ArH2; ArH2 -- ArH3; OCH2 -- OCH3; PipH1 -- PipH2;
// HMBC correlations (red) edge [color="#EA4335", style=dashed]; ArH1 -- ArH2 [label="to Ar-C's", fontsize=8]; PipH1 -- ArH2 [label="to Ar-C's", fontsize=8]; NCH3 -- PipH2 [label="to Pip-C's", fontsize=8]; OCH2 -- ArH3 [label="to Ar-C", fontsize=8]; }
Conclusion: A Coherent and Validated Structural Assignment
By systematically acquiring and interpreting data from a suite of complementary analytical techniques, we can confidently elucidate the structure of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine. High-resolution mass spectrometry establishes the correct molecular formula, while infrared spectroscopy confirms the presence of the key sulfonamide, ether, and aromatic functional groups. One-dimensional ¹H and ¹³C NMR provide a detailed census of the proton and carbon environments, and two-dimensional NMR experiments (COSY, HSQC, and HMBC) definitively map the connectivity of the entire molecular framework. Each piece of data serves to validate the others, creating a robust and irrefutable structural assignment. This methodical approach, grounded in the fundamental principles of spectroscopy, is indispensable for advancing chemical and pharmaceutical research.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Sun, W., Li, Y., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 662–669. [Link]
-
PharmaTutor. (2011). AN INTRODUCTION : C-13 NMR. [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]
-
Moye, A. L. (1970). Simplified infrared functional group correlation chart. Journal of Chemical Education, 47(6), 435. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
Di Mola, A., D'Alba, F., & De Riccardis, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]
-
Fiveable. (n.d.). 13C NMR Spectroscopy Definition. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
Willis, M. C. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(14), 3502–3505. [Link]
-
Chemistry with Caroline. (2022, November 27). Introduction to 13C NMR Spectroscopy for Organic Chemistry [Video]. YouTube. [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
-
Dodd, J. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 287-306). The Royal Society of Chemistry. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]
-
Slideshare. (n.d.). Mass fragmentation & rules. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
Mestrelab. (n.d.). Download NMR Predict. [Link]
-
ResearchGate. (2009). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
-
Slideshare. (n.d.). 1H NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
EPFL. (n.d.). 2D NMR. [Link]
-
Fiveable. (n.d.). Uses of 1H NMR Spectroscopy. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Mestrelab. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 8. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. epfl.ch [epfl.ch]
- 14. scribd.com [scribd.com]
